

Technical Guide: Physicochemical Characterization of 3-Chloro-2-fluoro-4-methylaniline

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Compound of Interest

Compound Name: 3-Chloro-2-fluoro-4-methylaniline

CAS No.: 1803566-12-2

Cat. No.: B2361996

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A Whitepaper on the Predictive and Experimental Determination of Melting and Boiling Points for Novel Anilines

Preamble: The Challenge of Characterizing Novel Chemical Entities

In the landscape of drug discovery and materials science, the synthesis of novel chemical entities is a daily occurrence. **3-Chloro-2-fluoro-4-methylaniline** represents such a compound—a specifically substituted aniline with potential applications as a building block in the synthesis of pharmaceuticals or agrochemicals. However, as with many new molecules, a comprehensive public database of its physical properties is not yet established. This guide, therefore, addresses a common challenge for the research scientist: how does one approach the characterization of a new compound for which fundamental data like melting and boiling points are unavailable?

This document serves as an in-depth technical guide, moving beyond a simple data sheet to provide both the theoretical framework and practical, field-proven methodologies for determining these critical physical constants. As a Senior Application Scientist, my objective is to explain not just the "how" but the "why," grounding every protocol in the principles of chemical physics and ensuring a self-validating approach to data generation. The purity of a

substance is intrinsically linked to its melting and boiling characteristics; therefore, their accurate determination is a cornerstone of chemical synthesis and analysis.

Part 1: Predictive Approaches to Physical Property Estimation

Before embarking on experimental work, computational chemistry offers valuable predictive insights that can guide experimental design. For a novel compound like **3-Chloro-2-fluoro-4-methylaniline**, these in silico methods provide a reliable starting point.

The Intermolecular Forces at Play

The melting and boiling points of a substance are direct reflections of the energy required to overcome the intermolecular forces (IMFs) holding its molecules together in the solid or liquid state.^{[1][2][3]} The key factors for **3-Chloro-2-fluoro-4-methylaniline** are:

- **Molecular Weight:** The compound has a molar mass of 159.59 g/mol . Generally, higher molecular weight correlates with higher boiling points due to increased London dispersion forces.^{[4][5]}
- **Hydrogen Bonding:** The primary amine group (-NH₂) is capable of acting as a hydrogen bond donor and acceptor, creating strong intermolecular attractions that significantly raise the boiling point.
- **Dipole-Dipole Interactions:** The presence of electronegative chlorine and fluorine atoms creates a significant molecular dipole, leading to strong dipole-dipole forces that further increase the boiling and melting points.^[2]
- **Molecular Symmetry and Packing:** The melting point is also heavily influenced by how efficiently the molecules can pack into a crystal lattice.^{[1][3]} The specific substitution pattern on the aniline ring will dictate its symmetry and, consequently, its melting point.

Computational Prediction Methods

Quantitative Structure-Property Relationship (QSPR) models are computational methods that correlate a molecule's structural features (descriptors) with its physical properties.^[6] These

models are built using machine learning algorithms trained on large datasets of known compounds.^{[7][8]}

While a detailed QSPR analysis is beyond the scope of this guide, researchers can utilize various software packages that implement these models to generate estimations for melting and boiling points. These predictions, though not a substitute for experimental data, are invaluable for setting the expected temperature ranges for experimental procedures, thereby saving time and resources.^{[9][10]}

Part 2: Experimental Protocol for Melting Point Determination

The melting point is a critical indicator of purity. A pure crystalline solid will melt over a very narrow temperature range, typically less than 1°C.^[11] The presence of even minor impurities will cause a depression of the melting point and a broadening of the melting range.^[12]

Principle: The Capillary Method

The most universally accepted and practical method for determining the melting point of a solid is the capillary method.^{[13][14][15]} A small, finely powdered sample is packed into a thin glass capillary tube and heated at a controlled rate in a calibrated apparatus. The temperatures at which melting begins and is complete are recorded.

Detailed Experimental Protocol

Apparatus:

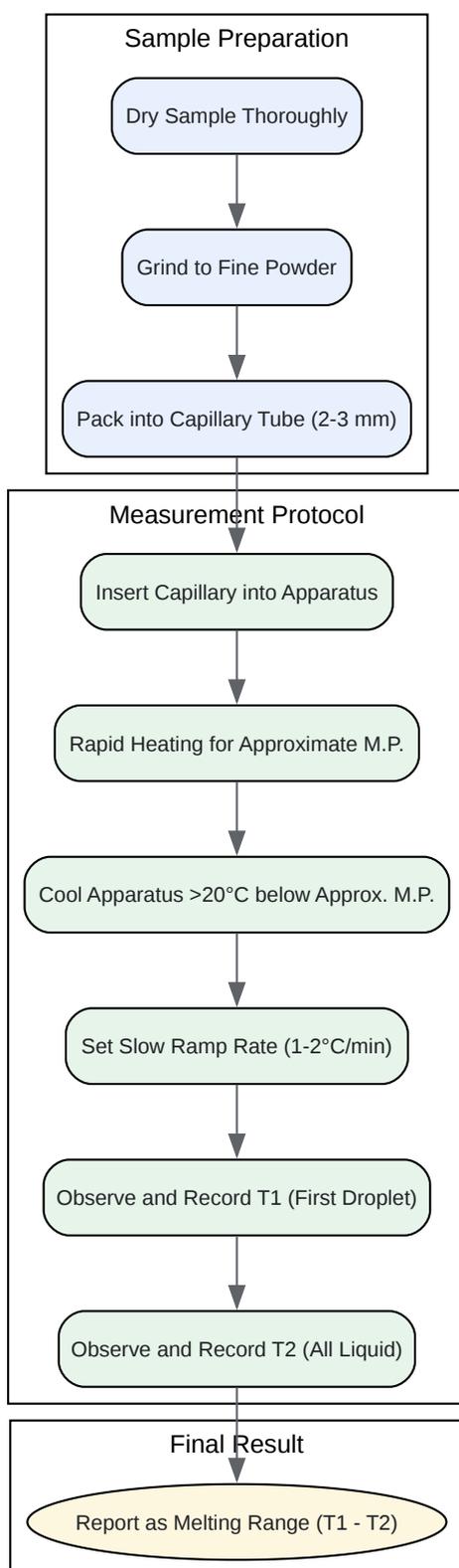
- Digital Melting Point Apparatus (e.g., Mettler Toledo MP series, Stuart SMP series)
- Glass capillary tubes (one end sealed)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: The sample of **3-Chloro-2-fluoro-4-methylaniline** must be scrupulously dry. Any residual solvent will act as an impurity.
 - Grind a small amount of the crystalline solid into a fine powder using a clean, dry mortar and pestle. This ensures uniform heat transfer.[13]
 - Jab the open end of a capillary tube into the powder multiple times.
 - Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the sealed end. The final packed height should be 2-3 mm.[16][17][18]
- Preliminary (Rapid) Determination: If the melting point is completely unknown, it is efficient to first perform a rapid determination.
 - Insert the capillary into the heating block.
 - Heat the sample at a fast rate (e.g., 10-20°C per minute) and note the approximate temperature at which it melts.[12]
- Accurate Determination:
 - Allow the apparatus to cool to at least 20°C below the approximate melting point found in the preliminary run.[16][17] Use a fresh, new capillary tube for this measurement.
 - Set the "plateau" or starting temperature on the digital apparatus to about 15°C below the expected melting point.[19][20]
 - Set the heating ramp rate to 1-2°C per minute. A slow rate is critical to allow the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading.[17]
 - Press "Start" to begin the heating cycle.
 - Observe the sample closely through the magnified viewing port.
 - Record T1 (Onset of Melting): The temperature at which the first tiny droplet of liquid is visible within the solid matrix.[17]

- Record T2 (Completion of Melting): The temperature at which the last solid crystal transforms into a transparent liquid.[17]
- The result should be reported as a range: T1 - T2. For a pure sample, this range should be narrow.

Workflow Visualization



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Caption: Workflow for Melting Point Determination by the Capillary Method.

Part 3: Experimental Protocol for Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.^{[21][22][23]} Like the melting point, it is a key physical constant used for identification and purity assessment.

Methodology Selection

The choice of method depends on the amount of sample available.

- **Distillation Method:** Ideal for sample quantities greater than 5 mL. It has the dual benefit of purifying the liquid while measuring its boiling point.^{[21][24]}
- **Micro-Boiling Point (Siwoloboff's Method):** A highly reliable technique for small sample volumes (< 1 mL), making it perfect for research-scale synthesis where material is precious.^{[25][26][27]}

Given the context of a novel compound, we will detail the micro-boiling point method.

Detailed Experimental Protocol (Siwoloboff's Method)

Apparatus:

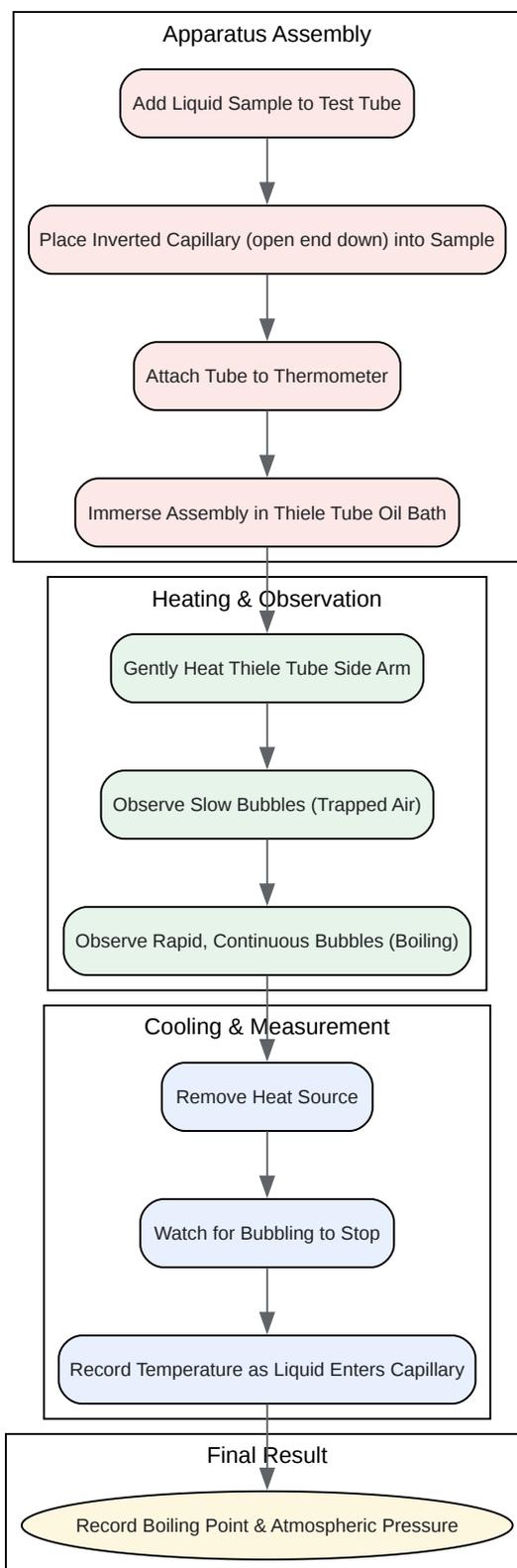
- Thiele tube or a small beaker for an oil bath
- Heating source (Bunsen burner or hot plate)
- High-temperature mineral oil or silicone oil
- Calibrated thermometer (-10 to 250°C range)
- Small test tube (fusion tube, ~10 x 75 mm)
- Glass capillary tube (one end sealed)
- Rubber band or wire for attachment

Procedure:

- Assembly:
 - Place a few drops (approx. 0.5 mL) of **3-Chloro-2-fluoro-4-methylaniline** into the small test tube.
 - Take a capillary tube, sealed at one end, and place it into the test tube with the open end down.
 - Attach the test tube to the thermometer using a small rubber band or wire. Align the sample so it is level with the thermometer's bulb.[\[28\]](#)
 - Fill the Thiele tube with oil so that the side arm is nearly full.
 - Clamp the Thiele tube to a ring stand and insert the thermometer assembly, ensuring the sample is immersed well below the oil surface but not touching the bottom of the tube.
- Measurement:
 - Gently heat the side arm of the Thiele tube. The unique shape of the tube will create convection currents, ensuring uniform heating of the oil.[\[12\]](#)
 - As the temperature rises, the air trapped in the inverted capillary will expand and slowly bubble out.
 - As the temperature approaches the liquid's boiling point, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[\[29\]](#) This occurs because the vapor pressure of the sample now exceeds the external pressure.
 - Once a steady stream of bubbles is observed, remove the heat source.
 - The apparatus will begin to cool. The stream of bubbles will slow and then stop.
 - Record the Boiling Point: The moment the bubbling ceases and the liquid is just drawn back into the capillary tube, read the temperature on the thermometer. This is the boiling point, as it is the precise temperature at which the liquid's vapor pressure equals the external atmospheric pressure.[\[28\]](#)[\[30\]](#)

- Record the Barometric Pressure: The boiling point is highly dependent on atmospheric pressure. Always record the ambient pressure along with the measured boiling point.[31] For high-boiling compounds or for work at high altitudes, a correction to standard pressure (760 mmHg) may be necessary using a pressure-temperature nomograph.[32]

Workflow Visualization



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Caption: Workflow for Micro-Boiling Point Determination via Siwoloboff's Method.

Part 4: The Imperative of Purity and Structural Validation

The data generated through the protocols above are only meaningful if the compound itself is pure and its structure is confirmed. The presence of starting materials, by-products, or residual solvents will render any melting or boiling point measurement inaccurate.

- Purification: Prior to analysis, **3-Chloro-2-fluoro-4-methylaniline** must be rigorously purified. For a solid, this would typically involve recrystallization from an appropriate solvent system until a constant melting point is achieved. For a liquid, fractional distillation would be the method of choice.
- Structural Confirmation: The identity of the compound should be unequivocally confirmed using a suite of modern analytical techniques. This includes:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H , ^{13}C , ^{19}F): To confirm the connectivity and chemical environment of all atoms.
 - Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
 - Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine.

Conclusion

While the specific melting and boiling points for **3-Chloro-2-fluoro-4-methylaniline** are not yet cataloged in readily accessible literature, this guide provides a comprehensive framework for their determination. By integrating predictive computational estimates with rigorous, well-established experimental protocols like the capillary and micro-boiling point methods, researchers can confidently characterize this and other novel chemical entities. The key to success lies not only in the precise execution of these techniques but also in the foundational prerequisite of sample purity and confirmed structural identity. This dual approach ensures the generation of reliable, high-quality data essential for advancing research and development.

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